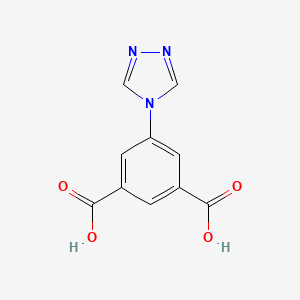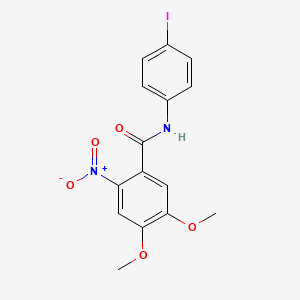![molecular formula C19H15N5O2 B6080076 4-{[2-pyridinyl(2-pyridinylamino)methylene]carbonohydrazonoyl}benzoic acid](/img/structure/B6080076.png)
4-{[2-pyridinyl(2-pyridinylamino)methylene]carbonohydrazonoyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[2-pyridinyl(2-pyridinylamino)methylene]carbonohydrazonoyl}benzoic acid, commonly known as PPC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. PPC is a synthetic compound that is used in the development of new drugs, as well as in the study of biological processes.
Wirkmechanismus
PPC exerts its biological effects through the inhibition of protein tyrosine phosphatases, which are enzymes that play a crucial role in the regulation of cellular signaling pathways. By inhibiting these enzymes, PPC can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis. PPC has also been found to regulate gene expression by modulating the activity of transcription factors.
Biochemical and Physiological Effects:
PPC has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. PPC has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to reduce the levels of oxidative stress markers, such as malondialdehyde and reactive oxygen species. PPC has also been found to induce apoptosis in cancer cells and to inhibit tumor growth in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PPC is its versatility, as it can be used in a wide range of biological and chemical experiments. PPC is also relatively easy to synthesize and is commercially available. However, one of the main limitations of PPC is its low solubility in water, which can make it difficult to work with in some experiments. PPC can also be toxic at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of PPC. One of the main areas of focus is the development of new drugs based on the structure of PPC. Several studies have shown that PPC has promising anti-inflammatory and anticancer properties, and further research is needed to explore its potential as a therapeutic agent. Another area of focus is the study of the mechanism of action of PPC, particularly its effects on protein tyrosine phosphatases and transcription factors. Finally, there is a need for further research to explore the potential applications of PPC in other fields, such as materials science and catalysis.
Synthesemethoden
PPC is synthesized through a multi-step process that involves the reaction of 2-pyridinylamine with 2-pyridinecarboxaldehyde to form a Schiff base. This Schiff base is then reacted with hydrazine hydrate to form the hydrazine derivative. Finally, the hydrazine derivative is reacted with 4-carboxybenzaldehyde to form PPC.
Wissenschaftliche Forschungsanwendungen
PPC has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. PPC has been found to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs. PPC has also been used in the study of biological processes, such as the inhibition of protein tyrosine phosphatases and the regulation of gene expression.
Eigenschaften
IUPAC Name |
4-[(E)-[[(E)-C,N-dipyridin-2-ylcarbonimidoyl]hydrazinylidene]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-19(26)15-9-7-14(8-10-15)13-22-24-18(16-5-1-3-11-20-16)23-17-6-2-4-12-21-17/h1-13H,(H,25,26)(H,21,23,24)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNGVYCIHNJLAB-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NC2=CC=CC=N2)NN=CC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N\C2=CC=CC=N2)/N/N=C/C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-Pyridinyl(2-pyridinylamino)methylene]carbonohydrazonoyl}benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-ethyl-1-piperazinyl)acetyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-3-piperidinamine](/img/structure/B6079999.png)
![4-[(3-nitrophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-ol](/img/structure/B6080005.png)
![5-[(5-bromo-2-methyl-1H-indol-3-yl)methylene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6080008.png)
![2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]morpholine](/img/structure/B6080013.png)
![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B6080019.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1,3-benzothiazol-2-ylpropanamide](/img/structure/B6080027.png)


![N-(3,5-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6080051.png)
![3-({4-[1-(2,5-dimethyl-3-furoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6080066.png)

![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B6080083.png)

![methyl 4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B6080094.png)